molecular formula C18H22N8O4 B15044601 2,4-di(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine

2,4-di(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine

Cat. No.: B15044601
M. Wt: 414.4 g/mol
InChI Key: GOMIIGKLYNGUEU-CPNJWEJPSA-N
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Description

2,4-di(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine and nitrobenzylidene hydrazinyl groups attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-di(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of Morpholine Groups: The morpholine groups are introduced via nucleophilic substitution reactions, where morpholine reacts with the triazine core.

    Attachment of Nitrobenzylidene Hydrazinyl Group: The final step involves the condensation of 4-nitrobenzaldehyde with hydrazine to form the nitrobenzylidene hydrazinyl group, which is then attached to the triazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2,4-di(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The morpholine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2,4-di(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,4-di(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine involves its interaction with specific molecular targets. The nitrobenzylidene hydrazinyl group can interact with biological macromolecules, leading to various biochemical effects. The morpholine groups may enhance the compound’s solubility and facilitate its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(morpholin-4-yl)-1,3,5-triazine: Lacks the nitrobenzylidene hydrazinyl group.

    2,4-di(morpholin-4-yl)-6-(4-nitrophenyl)-1,3,5-triazine: Contains a nitrophenyl group instead of the nitrobenzylidene hydrazinyl group.

Uniqueness

2,4-di(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine is unique due to the presence of both morpholine and nitrobenzylidene hydrazinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H22N8O4

Molecular Weight

414.4 g/mol

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H22N8O4/c27-26(28)15-3-1-14(2-4-15)13-19-23-16-20-17(24-5-9-29-10-6-24)22-18(21-16)25-7-11-30-12-8-25/h1-4,13H,5-12H2,(H,20,21,22,23)/b19-13+

InChI Key

GOMIIGKLYNGUEU-CPNJWEJPSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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